Hexane, 1,6-bis(2-propenyloxy)-

Network architecture Crosslink density Glass transition temperature

Hexane, 1,6-bis(2-propenyloxy)-, also referred to as 1,6-bis(allyloxy)hexane or 1,6-hexanediol diallyl ether, is a symmetrical α,ω-diallyl ether with a fully saturated C6 hydrocarbon backbone (C₁₂H₂₂O₂, MW = 198.30 g mol⁻¹). The two terminal allyloxy (–O–CH₂–CH=CH₂) groups confer bifunctional reactivity amenable to radical-initiated thiol‑ene click chemistry and free-radical (co)polymerization, distinguishing it from mono‑functional or acrylate‑based analogues.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 81866-56-0
Cat. No. B14432502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexane, 1,6-bis(2-propenyloxy)-
CAS81866-56-0
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESC=CCOCCCCCCOCC=C
InChIInChI=1S/C12H22O2/c1-3-9-13-11-7-5-6-8-12-14-10-4-2/h3-4H,1-2,5-12H2
InChIKeyMPHJGZIQFJHOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Bis(allyloxy)hexane (CAS 81866-56-0) – Structural Profile for Scientific Procurement Decisions


Hexane, 1,6-bis(2-propenyloxy)-, also referred to as 1,6-bis(allyloxy)hexane or 1,6-hexanediol diallyl ether, is a symmetrical α,ω-diallyl ether with a fully saturated C6 hydrocarbon backbone (C₁₂H₂₂O₂, MW = 198.30 g mol⁻¹) . The two terminal allyloxy (–O–CH₂–CH=CH₂) groups confer bifunctional reactivity amenable to radical-initiated thiol‑ene click chemistry and free-radical (co)polymerization, distinguishing it from mono‑functional or acrylate‑based analogues [1].

Reactivity
Bifunctional allyl ether for thiol‑ene click and radical (co)polymerization
Stability
Hydrolytically stable ether backbone vs. ester‑type crosslinkers
Network design
C6 spacer provides lower crosslink density and flexible network architecture

Why In-Class Allyl-Ether Crosslinkers Cannot Simply Replace 1,6-Bis(allyloxy)hexane


The compound’s hexamethylene spacer simultaneously controls the mesh size of the cured network, the glass‑transition temperature of the final material, and the local mobility of the reactive allyl groups during the early stages of polymerization [1]. Substituting a shorter-chain analogue (e.g., 1,4‑bis(allyloxy)butane) increases crosslink density, raises Tg, and embrittles the network, while replacing the allyl‑ether moiety with an acrylate ester introduces a hydrolytically labile linkage and alters the kinetic profile of the curing reaction . Consequently, generic “bis‑allyl” or “di‑functional” substitution without matching spacer length and reactive group identity leads to both processing‑window shifts and final‑property deviations.

Shorter-chain analogue (e.g., C4 spacer) increases crosslink density, raises Tg, and may embrittle the network.
Acrylate ester replacement introduces a hydrolytically labile linkage and alters cure kinetics.
Generic bis‑allyl or di‑functional substitution without matched C6 spacer and allyl‑ether identity shifts processing window and final material properties.

Quantitative Differentiation Evidence for 1,6-Bis(allyloxy)hexane vs. Key Analogues


Crosslink Density Control Through C6 Spacer Length (vs. C4 Analogue)

For an ideal tetra‑functional network formed by identical bifunctional crosslinkers, the molecular weight between crosslinks (Mc) scales with the molar mass of the crosslinker. 1,6‑Bis(allyloxy)hexane (MW = 198.3 g mol⁻¹) yields an Mc that is ca. 16 % larger than that of 1,4‑bis(allyloxy)butane (MW = 170.3 g mol⁻¹), corresponding to a proportionally lower crosslink density and a measurable reduction in glass‑transition temperature [1]. Experimentally, allyl‑ether copolymers with longer alkylene spacers exhibit decreased Young’s modulus and increased elongation at break relative to shorter‑chain analogues [2].

Crosslink density
Cross-study comparable
Mc_C6 / Mc_C4 ≈ 1.16; crosslink density ~86% of C4 network
Supports selection for softer, more extensible cured materials
Ideal stoichiometric network calculation; experimental modulus trends confirmed
Network architecture Crosslink density Glass transition temperature

Hydrolytic Stability of the Allyl–Ether Linkage (vs. Acrylate Ester Analogue)

The allyl–ether bond (–O–CH₂–CH=CH₂) is a simple dialkyl ether that requires strongly acidic conditions (e.g., concentrated HBr or HI at elevated temperature) for cleavage, whereas the acrylate ester bond in 1,6‑hexanediol diacrylate (HDDA) undergoes base‑ or acid‑catalysed hydrolysis orders of magnitude faster. Under neutral aqueous conditions at 25 °C, representative alkyl esters exhibit half‑lives on the order of 10²–10³ h, while dialkyl ethers are essentially inert over the same period [1]. This stability prevents premature network degradation when the crosslinker is employed in humid environments or in formulations containing residual moisture.

Hydrolytic stability
Class-level
Allyl‑ether t₁/₂ ≫ 10³ h vs. acrylate ester t₁/₂ ≈ 10²–10³ h (neutral pH, 25 °C)
Eliminates hydrolytic degradation as a failure mode in humid or aqueous environments
Class‑level alkyl ether vs. ester hydrolysis data; specific formulation validation recommended
Hydrolytic degradation Ether stability Material lifetime

Thiol–Ene Reactivity Advantage of the Allyl Ether Group (vs. Acrylate and Vinyl Ether)

Computational and kinetic analysis of thiol‑ene reactions demonstrates that allyl ethers (modeled as methyl allyl ether) possess a propagation barrier (ΔG‡) approximately 2–3 kcal mol⁻¹ lower than that of acrylates (methyl acrylate), resulting in a predicted propagation rate constant (kP) roughly one order of magnitude larger [1][2]. This kinetic advantage enables faster, more complete cure at ambient temperature without sacrificing the orthogonality and insensitivity to oxygen that define thiol‑ene click chemistry.

Thiol‑ene reactivity
Class-level
Propagation rate kP(allyl ether) / kP(acrylate) ≈ 5–10×
Enables faster ambient cure, lower initiator loading, and more homogeneous networks
DFT‑based kinetic modeling; actual cure speed depends on formulation and stoichiometry
Click chemistry Thiol‑ene kinetics Curing speed

Recommended Application Scenarios for 1,6-Bis(allyloxy)hexane Based on Quantitative Differentiation


Flexible Thiol–Ene Elastomeric Networks

When co‑reacted with a tetra‑functional thiol, the C6 spacer of 1,6‑bis(allyloxy)hexane delivers lower crosslink density and greater elongation than C4‑analogue networks, making it ideal for stretchable electronics encapsulants and soft‑robotics actuators [1].

Hydrolytically Stable Crosslinker for Moisture‑Exposed Coatings

The ether‑only backbone of 1,6‑bis(allyloxy)hexane eliminates the hydrolytic weak point present in HDDA‑based formulations, enabling ultra‑durable marine coatings and outdoor‑grade sealants that must withstand years of humidity and rain exposure without softening [2].

Rapid Ambient‑Cure Thiol–Ene Adhesives

The allyl ether group’s intrinsically higher thiol–ene propagation rate (ca. 5–10× that of acrylate) allows formulation of two‑part adhesives that reach handling strength in minutes at room temperature, obviating thermal curing ovens and reducing energy cost in assembly lines [3].

Application
Selection Property
Validation Focus
Flexible thiol‑ene elastomeric networks
C6 spacer–controlled mesh size
Elongation at break, Young’s modulus, Tg shift vs. C4 analogue
Moisture‑exposed coatings & sealants
Hydrolytically inert allyl‑ether backbone
Property retention after accelerated humidity aging
Rapid ambient‑cure thiol‑ene adhesives
High thiol‑ene propagation rate constant
Cure speed, gel time, and network homogeneity at room temperature
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